molecular formula C19H18F3N3O2 B2470363 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1251609-37-6

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2470363
CAS No.: 1251609-37-6
M. Wt: 377.367
InChI Key: UOOVPNHSQSDQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes an imidazolidinone ring, a trifluoromethyl group, and a phenylacetamide moiety

Scientific Research Applications

Antibacterial Activity

Research into structurally similar compounds like 4-oxo-thiazolidines and 2-oxo-azetidines has shown potential antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a role in developing new antibacterial agents (Desai et al., 2008).

Antifungal Agents

Novel imidazole derivatives have been investigated for their antifungal properties, with some showing significant activity against Candida species. This indicates potential applications in combating fungal infections (Altındağ et al., 2017).

Xanthine Oxidase Inhibition and Antioxidant Activity

Benzophenone tagged thiazolidinone analogs have been synthesized and evaluated for their xanthine oxidase inhibition and antioxidant properties, suggesting potential therapeutic applications in conditions associated with oxidative stress and enzyme regulation (Ranganatha et al., 2014).

Antimicrobial and Quantum Calculations

The synthesis and antimicrobial activity of novel sulphonamide derivatives highlight their potential as antimicrobial agents. Quantum calculations have provided insights into their reactivity and potential mechanism of action (Fahim & Ismael, 2019).

Antinociceptive Effects

Imidazolidine derivatives have been studied for their antinociceptive effects in mice, indicating their potential use in pain management and the treatment of neuropathic pain (Queiroz et al., 2015).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route includes the condensation of 4-methylbenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized with urea to produce the imidazolidinone ring. The final step involves the acylation of the imidazolidinone with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is crucial for sustainable industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter

Properties

IUPAC Name

2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-13-2-8-16(9-3-13)25-11-10-24(18(25)27)12-17(26)23-15-6-4-14(5-7-15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOVPNHSQSDQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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